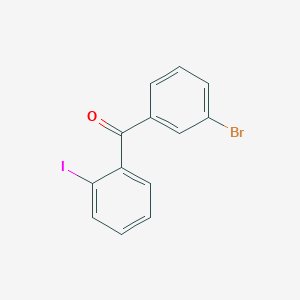

3'-Bromo-2-iodobenzophenone

Description

Contextualization of Halogenated Benzophenones in Contemporary Organic Synthesis

Benzophenones, characterized by a central carbonyl group linking two phenyl rings, represent a ubiquitous scaffold found in numerous natural products, pharmaceuticals, and materials. ambeed.comontosight.ai The introduction of halogen atoms onto the benzophenone (B1666685) framework significantly enhances its synthetic value. mdpi.com Halogenated benzophenones are not merely precursors; they are key intermediates in the synthesis of a wide array of more complex molecules. Their applications span from the development of bioactive compounds and potential therapeutics to the creation of organic materials with specific electronic and photophysical properties. ambeed.comontosight.ai

The incorporation of halogens, such as bromine and iodine, into the benzophenone structure opens up pathways for carbon-carbon and carbon-heteroatom bond formation. nih.gov These reactions, often catalyzed by transition metals like palladium, are fundamental to modern organic synthesis. libretexts.org The nature of the halogen atom and its position on the aromatic ring can profoundly influence the molecule's reactivity, allowing for controlled and selective modifications. mdpi.com

| Property | Value |

| IUPAC Name | (3-bromophenyl)-(2-iodophenyl)methanone ontosight.ai |

| Molecular Formula | C₁₃H₈BrIO ontosight.ai |

| CAS Number | 890098-10-9 ontosight.ai |

| Synonyms | 3'-Bromo-2-iodobenzophenone, (3-Bromophenyl)(2-iodophenyl)methanone ontosight.ai |

Table 1: Chemical Identity of this compound.

Significance of Differential Halogen Reactivity in Asymmetric and Selective Transformations

A particularly powerful strategy in multi-step synthesis involves the use of dihalogenated substrates where the two halogen atoms exhibit different levels of reactivity. This differential reactivity allows for sequential, site-selective functionalization, providing a streamlined route to complex, unsymmetrically substituted molecules. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order: C-I > C-Br > C-Cl. wikipedia.org This well-established trend is a cornerstone of chemoselective synthesis.

The presence of both a bromine and an iodine atom on the same benzophenone scaffold, as in this compound, presents a prime example of a molecule designed for selective transformations. The carbon-iodine (C-I) bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst—the initial step in many cross-coupling cycles—than the carbon-bromine (C-Br) bond. libretexts.orgwikipedia.org This reactivity difference enables chemists to selectively functionalize the iodinated phenyl ring while leaving the brominated ring untouched. By carefully selecting the catalyst, ligands, and reaction conditions, one can orchestrate a specific reaction at the C-I bond. researchgate.netpreprints.org Subsequently, the C-Br bond can be engaged in a second, different coupling reaction under more forcing conditions, thus building molecular complexity in a controlled, stepwise manner. nih.gov This approach is crucial for asymmetric synthesis, where the precise construction of chiral molecules is paramount. nih.govnih.gov

| Halogen Bond | Relative Reactivity in Pd-Catalyzed Cross-Coupling |

| C-I (Iodo) | Highest |

| C-Br (Bromo) | Intermediate |

| C-Cl (Chloro) | Lowest |

Table 2: General Reactivity Trend of Carbon-Halogen Bonds.

Rationale for Dedicated Investigation into this compound Reactivity and Synthetic Utility

The unique architecture of this compound makes it a highly valuable substrate for investigation in advanced organic synthesis. The rationale for its dedicated study is multifold. Firstly, it serves as an ideal model system for exploring and optimizing conditions for highly chemoselective cross-coupling reactions. preprints.org Understanding how to precisely control the reactivity of the C-I versus the C-Br bond in this specific framework can provide insights applicable to a broader range of dihalogenated substrates.

Secondly, the products derived from the selective functionalization of this compound are themselves valuable intermediates for synthesizing complex target molecules. For example, a Suzuki coupling at the C-I position followed by a Buchwald-Hartwig amination at the C-Br position would yield highly substituted benzophenones that are difficult to access through other means. nih.govnih.gov Such compounds could be precursors to novel pharmaceuticals, agrochemicals, or advanced materials. ambeed.com The ability to introduce two different substituents in a defined sequence and location is a powerful tool for building molecular diversity and exploring structure-activity relationships in medicinal chemistry. nih.gov Therefore, a thorough investigation into the synthetic utility of this compound is warranted to unlock its full potential as a versatile building block in the synthesis of complex organic molecules. technion.ac.ilcaltech.edu

Structure

3D Structure

Properties

IUPAC Name |

(3-bromophenyl)-(2-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrIO/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCSDHYXPVVIOCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641496 | |

| Record name | (3-Bromophenyl)(2-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-10-9 | |

| Record name | (3-Bromophenyl)(2-iodophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromophenyl)(2-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 3 Bromo 2 Iodobenzophenone

Chemo- and Regioselective Synthesis Strategies

The effective synthesis of 3'-Bromo-2-iodobenzophenone hinges on the ability to selectively form a carbon-carbon bond between the carbonyl carbon and the two specifically substituted aryl rings. The choice of strategy dictates the starting materials and the sequence of bond-forming events to achieve the desired connectivity without unwanted side reactions or isomeric impurities.

The Friedel-Crafts acylation is a classic method for forming aryl ketones by reacting an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgmasterorganicchemistry.com For this compound, two primary Friedel-Crafts disconnections are theoretically possible:

Acylation of iodobenzene (B50100) with 3-bromobenzoyl chloride.

Acylation of bromobenzene (B47551) with 2-iodobenzoyl chloride.

However, this method faces significant challenges regarding regioselectivity. Both bromine and iodine are deactivating groups, which slow down the rate of electrophilic aromatic substitution. libretexts.org Furthermore, they are ortho, para-directors. libretexts.org Consequently, the acylation of either iodobenzene or bromobenzene would predominantly yield the 4-substituted isomer, not the desired 2- or 3'-substituted product. The steric hindrance from the iodine atom in 2-iodobenzoyl chloride would further disfavor acylation at the ortho position of bromobenzene. Due to these regiochemical limitations, Friedel-Crafts acylation is generally not a preferred method for the unambiguous synthesis of highly substituted, asymmetric benzophenones like the target compound. libretexts.org

Palladium-catalyzed cross-coupling reactions offer a more versatile and regiochemically controlled approach to diaryl ketone synthesis. researchgate.netelsevierpure.com These methods can be adapted to construct the this compound scaffold with high precision.

One powerful strategy is the carbonylative Suzuki-Miyaura coupling . This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of carbon monoxide (CO) as the carbonyl source. To synthesize this compound, one could envision reacting 1-bromo-2-iodobenzene (B155775) with 3-bromophenylboronic acid or, alternatively, 1,3-dibromobenzene (B47543) with 2-iodophenylboronic acid, though selectivity issues with di-halogenated substrates would need to be addressed. The greater reactivity of the C-I bond compared to the C-Br bond in Suzuki couplings could potentially be exploited for selective reactions.

Another advanced route involves the palladium-catalyzed C-H activation of an aldehyde, followed by coupling with an aryl halide. figshare.com For instance, 2-iodobenzaldehyde (B48337) could be coupled with 1,3-dibromobenzene. This approach directly forges the ketone from an aldehyde C-H bond, representing an atom-economical strategy. The success of these reactions is highly dependent on the catalyst system. researchgate.netelsevierpure.com

| Entry | Aryl Halide | Coupling Partner | Pd Source | Ligand | Base | Solvent | Yield (%) |

| 1 | 2-Iodoanisole | Benzaldehyde | Pd(OAc)₂ | Picolinamide | K₂CO₃ | Toluene | 85 |

| 2 | 1-Bromo-4-chlorobenzene | 4-Methoxybenzaldehyde | Pd(OAc)₂ | Picolinamide | Cs₂CO₃ | Toluene | 92 |

| 3 | 1-Iodo-3-nitrobenzene | Benzaldehyde | PdCl₂(dppf) | None | K₂CO₃ | Dioxane | 75 |

This table presents illustrative data for palladium-catalyzed diaryl ketone synthesis based on analogous reactions reported in the literature. researchgate.netfigshare.com Conditions would require specific optimization for the synthesis of this compound.

The addition of organometallic reagents to carbonyl compounds is a robust and widely used method for constructing benzophenone (B1666685) frameworks. thieme-connect.de This multi-step approach typically involves the reaction of a Grignard or organolithium reagent with a suitable electrophile, followed by an oxidation step.

A plausible route begins with the formation of an organometallic reagent from one of the aryl halides. For example, 3-bromophenylmagnesium bromide can be prepared by reacting 1,3-dibromobenzene with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). wikipedia.orgadichemistry.com This Grignard reagent can then be reacted with 2-iodobenzaldehyde. This nucleophilic addition reaction forms a secondary diaryl alcohol, (3-bromophenyl)(2-iodophenyl)methanol.

The final step is the oxidation of this secondary alcohol to the target ketone, this compound. A variety of oxidizing agents can be employed for this transformation, such as Jones reagent (CrO₃/H₂SO₄), pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions. nih.gov This pathway offers excellent control over the connectivity of the final product, as the carbon-carbon bond is formed in a highly predictable manner.

Reaction Scheme:

Grignard Formation: 3-Br-C₆H₄-Br + Mg → 3-Br-C₆H₄-MgBr

Nucleophilic Addition: 3-Br-C₆H₄-MgBr + 2-I-C₆H₄-CHO → (3-Br-C₆H₄)(2-I-C₆H₄)CHOH

Oxidation: (3-Br-C₆H₄)(2-I-C₆H₄)CHOH + [O] → this compound

This method's primary requirements are the careful exclusion of water and protic solvents during the formation and reaction of the highly basic organometallic reagent. adichemistry.commnstate.edu

Optimization of Reaction Parameters and Yield Enhancement

The solvent plays a critical role in all synthetic strategies.

In Friedel-Crafts acylations , solvent polarity can influence the product distribution. Non-polar solvents like dichloromethane (B109758) or carbon disulfide are common, but for deactivated substrates, more polar solvents like nitrobenzene (B124822) have been used, sometimes altering the kinetic versus thermodynamic product ratio. stackexchange.com However, the harsh conditions and potential for side reactions often limit yields. stackexchange.com

For organometallic reactions , the choice of solvent is paramount. Grignard and organolithium reagents require polar aprotic solvents, typically ethers like diethyl ether or THF, which are necessary to solvate and stabilize the organomagnesium species. adichemistry.com The use of non-coordinating or protic solvents would lead to reagent decomposition.

In palladium-catalyzed couplings , solvents such as toluene, dioxane, or dimethylformamide (DMF) are frequently used. The choice can affect the solubility of the catalyst, substrates, and base, thereby influencing reaction rates and catalyst turnover. In some modern protocols, deep eutectic solvents (DES) or ionic liquids have been employed to serve as both the reaction medium and promoter, offering potential benefits in catalyst stability and recyclability. chemrxiv.orgresearchgate.net

For palladium-catalyzed routes, the catalyst system is the most critical component to optimize. The efficiency of the catalytic cycle—comprising oxidative addition, migratory insertion (for carbonylative couplings) or C-H activation, and reductive elimination—is dictated by the palladium source and its associated ligands. nih.gov

The choice of palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, can be important, but the ligand bound to the palladium center has a more dramatic effect. Ligands modify the steric and electronic properties of the metal center, influencing its reactivity and stability. nih.gov For diaryl ketone synthesis, electron-rich and sterically bulky phosphine (B1218219) ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often employed. These ligands promote the crucial oxidative addition of the aryl halide to the Pd(0) center and facilitate the final reductive elimination step to release the ketone product and regenerate the active catalyst. nih.govresearchgate.net The development of specialized ligands, such as pyridinium amidates (PYA), has been shown to enhance catalyst activity and stability in related α-arylation reactions. nih.gov

| Entry | Palladium Precursor | Ligand | Key Feature | Application |

| 1 | Pd₂(dba)₃ | XPhos | Bulky, electron-rich biaryl phosphine | Suzuki, Buchwald-Hartwig Couplings |

| 2 | Pd(OAc)₂ | SPhos | High steric bulk, promotes reductive elimination | C-N and C-C Couplings |

| 3 | PdCl₂(cod) | IPr (NHC) | Strong σ-donor, thermally stable | C-H Activation, Cross-Couplings |

| 4 | Pd(OAc)₂ | Picolinamide | N,O-chelating, assists C-H activation | Ketone synthesis from aldehydes |

This table provides examples of common catalyst systems used in palladium-catalyzed cross-coupling reactions relevant to diaryl ketone synthesis. researchgate.netnih.govresearchgate.net

Optimization involves screening various combinations of ligands, bases, and solvents to identify the conditions that provide the highest yield and purity of this compound, minimizing side reactions such as homo-coupling or catalyst deactivation.

Temperature and Pressure Control in Synthetic Protocols

The precise control of temperature and pressure is fundamental in optimizing the synthesis of this compound. These parameters critically influence reaction kinetics, product selectivity, and the suppression of side reactions. In synthetic routes such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck couplings) or Friedel-Crafts acylations, temperature management is key to ensuring the stability of catalysts and intermediates.

For instance, in a hypothetical Suzuki coupling between (2-iodophenyl)(phenyl)methanone and a bromine-containing arylboronic acid, maintaining an optimal temperature is crucial. Elevated temperatures can accelerate the reaction but may also lead to catalyst degradation and the formation of homocoupling byproducts. Conversely, insufficient temperature can result in sluggish or incomplete conversion.

Pressure control becomes significant when dealing with volatile solvents or reagents. By conducting reactions in a sealed vessel under elevated pressure, it is possible to use solvents at temperatures above their normal boiling points, thereby increasing reaction rates. This technique can be particularly advantageous for reducing reaction times without resorting to excessively high temperatures that might compromise product integrity.

Table 1: Hypothetical Effect of Temperature on a Suzuki Coupling Synthesis of this compound

| Temperature (°C) | Reaction Rate | Yield of Desired Product | Formation of Byproducts | Catalyst Stability |

|---|---|---|---|---|

| 60 | Slow | Low | Low | High |

| 80 | Moderate | High | Moderate | Good |

| 100 | Fast | Moderate | High | Reduced |

| 120 | Very Fast | Low | Very High | Poor |

Green Chemistry Principles in this compound Synthesis

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green alternatives aim to eliminate or replace these with more benign options. Solvent-free reactions, often conducted using mechanochemistry (grinding) or by heating the neat reactants, can lead to significant reductions in waste and enhanced reaction rates. rsc.org For example, a Claisen-Schmidt condensation to form a chalcone (B49325) precursor could potentially be performed under solvent-free conditions by grinding the reactants with a solid base. rsc.org

Syntheses in aqueous media represent another cornerstone of green chemistry. While organic compounds often have low solubility in water, the use of phase-transfer catalysts or surfactants can facilitate reactions. The development of water-stable catalysts has further expanded the scope of aqueous synthesis, offering an inexpensive, non-flammable, and non-toxic reaction medium.

Table 2: Comparison of Conventional vs. Green Solvent Approaches

| Parameter | Conventional Synthesis (e.g., in Dichloromethane) | Solvent-Free Synthesis (Mechanochemistry) | Aqueous Medium Synthesis |

|---|---|---|---|

| Solvent Waste | High | None | Minimal (Water) |

| Energy Consumption | Moderate (for reflux) | Low | Moderate (for heating) |

| Work-up Procedure | Complex (extraction, drying) | Simple (filtration) | Simple (extraction or filtration) |

| Environmental Hazard | High | Low | Low |

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. wikipedia.org The goal is to design synthetic routes where the majority of atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts. wikipedia.orgjocpr.com

A classic Friedel-Crafts acylation to synthesize a benzophenone, for example, typically uses a stoichiometric amount of a Lewis acid catalyst like aluminum chloride (AlCl₃), which is quenched during work-up, leading to a large amount of waste and poor atom economy.

Atom Economy Calculation for a Hypothetical Friedel-Crafts Route:

Reaction: C₇H₄OClI (2-Iodobenzoyl chloride) + C₆H₅Br (Bromobenzene) → C₁₃H₈BrIO (this compound) + HCl

Catalyst (Waste): AlCl₃

Formula Weights:

2-Iodobenzoyl chloride: 266.45 g/mol

Bromobenzene: 157.01 g/mol

this compound: 411.00 g/mol

% Atom Economy = (Mass of desired product / Total mass of reactants) x 100

% Atom Economy = [411.00 / (266.45 + 157.01)] x 100 = 97.1%

While the atom economy of the core reaction appears high, this calculation does not account for the stoichiometric catalyst and the solvents used for the reaction and work-up, which generate significant waste. rsc.org Waste minimization strategies focus on replacing such stoichiometric reagents with catalytic alternatives and designing reaction pathways that avoid the formation of byproducts. researchgate.netosti.gov Choosing addition reactions over substitution or elimination reactions, which inherently generate byproducts, is a key strategy for improving atom economy. primescholars.comnih.gov

The use of catalysts is preferable to stoichiometric reagents as they are required in smaller amounts and can, in principle, be recycled. The development of reusable catalytic systems is a major focus of green chemistry research. Homogeneous catalysts, while often highly active and selective, can be difficult to separate from the reaction mixture.

To overcome this, heterogeneous catalysts or homogeneous catalysts immobilized on solid supports (e.g., polymers, silica, or nanoparticles) are being developed. nih.gov These systems combine the high reactivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous ones. For a palladium-catalyzed synthesis of this compound, using palladium nanoparticles on a solid support would allow for simple filtration to recover the catalyst, which could then be reused in subsequent batches, reducing costs and minimizing heavy metal waste.

Iii. Mechanistic Investigations and Reactivity Profiling of 3 Bromo 2 Iodobenzophenone

Mechanistic Pathways of Halogen Displacement Reactions

The presence of two different halogen atoms on the aromatic rings of 3'-Bromo-2-iodobenzophenone presents opportunities for selective functionalization. The reactivity of the carbon-halogen bond is influenced by several factors, including bond strength (C-I < C-Br), the nature of the attacking reagent, and the reaction conditions, particularly the type of catalysis employed.

Nucleophilic aromatic substitution (SNAr) reactions on aryl halides are typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the benzoyl group acts as a moderate electron-withdrawing group.

The mechanism generally proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a halogen, forming a tetrahedral intermediate and disrupting the aromaticity of the ring.

Leaving Group Departure: The aromaticity is restored by the elimination of the halide ion.

The relative reactivity of the C-I versus the C-Br bond in SNAr reactions is complex. While the C-I bond is weaker, the rate-determining step is often the initial nucleophilic attack. The electronegativity of the halogen can influence the electrophilicity of the attached carbon. For some SNAr reactions, the rate follows the order F > Cl > Br > I, as the more electronegative halogen makes the carbon atom more susceptible to attack. However, in other cases where C-X bond cleavage is more significant in the transition state, the order can be reversed. Without experimental data for this compound, the selectivity of substitution with nucleophiles like alkoxides, amines, or thiolates remains speculative.

Table 1: Predicted Reactivity in Nucleophilic Aromatic Substitution (Theoretical Data)

| Nucleophile | Target Halogen | Predicted Major Product | Plausible Mechanism |

|---|---|---|---|

| Sodium Methoxide | Iodine or Bromine | 2-Methoxy-3'-bromobenzophenone or 3'-Methoxy-2-iodobenzophenone | Addition-Elimination (SNAr) |

| Ammonia | Iodine or Bromine | 2-Amino-3'-bromobenzophenone or 3'-Amino-2-iodobenzophenone | Addition-Elimination (SNAr) |

Reductive dehalogenation involves the replacement of a halogen atom with a hydrogen atom, typically mediated by a reducing agent and often a catalyst. The mechanism can proceed through several pathways, including single-electron transfer (SET), hydride transfer, or catalytic hydrogenation.

For aryl halides, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂, formic acid) is common. The general reactivity for such reductions is C-I > C-Br > C-Cl, reflecting the bond dissociation energies. Therefore, it is highly probable that selective deiodination of this compound could be achieved under controlled conditions, yielding 3'-bromobenzophenone.

The mechanism for catalytic hydrogenation involves:

Oxidative Addition: The aryl halide oxidatively adds to the surface of the metal catalyst.

Hydrogenolysis: The resulting organometallic species reacts with a hydride source, cleaving the carbon-metal bond and replacing it with a carbon-hydrogen bond.

Table 2: Predicted Selectivity in Reductive Dehalogenation (Theoretical Data)

| Reducing System | Predicted Outcome | Mechanistic Feature |

|---|---|---|

| H₂, Pd/C (catalytic), mild conditions | Selective removal of iodine | Preferential oxidative addition of the weaker C-I bond |

| Zn, Acetic Acid | Potential for both deiodination and debromination | Electron transfer from the metal to the aryl halide |

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. The generally accepted mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

For dihalogenated substrates like this compound, the difference in reactivity between the C-I and C-Br bonds is pronounced. The oxidative addition step, which is often rate-determining, occurs much more readily for the C-I bond than for the C-Br bond. This selectivity allows for sequential or site-selective cross-coupling reactions. For instance, a Suzuki coupling with an arylboronic acid would be expected to occur exclusively at the 2-iodo position under standard conditions, leaving the 3'-bromo position intact for a subsequent, different coupling reaction under more forcing conditions.

The elucidated catalytic cycle for a Suzuki coupling at the C-I position would be:

Oxidative Addition: The C-I bond of this compound adds to a Pd(0) complex to form an Ar-Pd(II)-I species.

Transmetalation: The organoboron reagent transfers its organic group to the palladium center, displacing the iodide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Functional Group Transformations of the Ketone Moiety

The benzophenone (B1666685) structure contains a ketone functional group that is susceptible to a variety of transformations, including reduction and nucleophilic addition.

The ketone carbonyl of this compound can be reduced to a secondary alcohol, (3-bromophenyl)(2-iodophenyl)methanol. This transformation can be achieved with various reducing agents.

Hydride Reagents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) would readily reduce the ketone. NaBH₄ is a milder reagent and is generally preferred for its functional group tolerance.

Catalytic Hydrogenation: Under more vigorous conditions than those required for dehalogenation, catalytic hydrogenation can also reduce the ketone.

Since the ketone is prochiral, its reduction can lead to a racemic mixture of the corresponding alcohol. Stereoselective reduction could be achieved using chiral reducing agents, such as those derived from boranes with chiral ligands (e.g., Corey-Bakshi-Shibata or CBS reduction), which would yield one enantiomer of the alcohol in excess. The mechanism of these reductions involves the transfer of a hydride ion to the electrophilic carbonyl carbon. In stereoselective reductions, the chiral catalyst coordinates to the carbonyl oxygen, creating a sterically biased environment that directs the hydride attack to one face of the carbonyl plane.

The carbonyl carbon of this compound is electrophilic and can be attacked by various carbon nucleophiles.

Organometallic Reagents: Grignard reagents (RMgX) or organolithium reagents (RLi) would add to the carbonyl to form a tertiary alcohol after acidic workup.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent, Ph₃P=CHR) would replace the carbonyl oxygen with a CRH group, forming a substituted alkene.

Knoevenagel Condensation: This reaction involves the condensation of the ketone with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base. The reaction proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. Given the steric hindrance of a benzophenone, Knoevenagel condensations may be less facile than with aldehydes or aliphatic ketones.

Table 3: Predicted Products of Carbonyl Transformations (Theoretical Data)

| Reagent(s) | Reaction Type | Predicted Product Structure |

|---|---|---|

| 1. CH₃MgBr; 2. H₃O⁺ | Grignard Addition | 1-(3-Bromophenyl)-1-(2-iodophenyl)-1-ethanol |

| Ph₃P=CH₂ | Wittig Reaction | 1-(3-Bromophenyl)-1-(2-iodophenyl)ethene |

Chemo- and Regioselectivity in Multi-Functionalized Systems

The presence of two distinct halogen atoms (bromine and iodine) on separate phenyl rings, coupled with a directing ketone group, bestows upon this compound a rich and complex reactivity profile. Understanding the selective activation of these functionalities is paramount for its strategic application in organic synthesis.

Selective Reactivity at the Bromo- vs. Iodo-Substituted Phenyl Ring

In the realm of transition-metal-catalyzed cross-coupling reactions, the inherent difference in the bond dissociation energies of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds plays a pivotal role. The C-I bond is weaker and therefore more susceptible to oxidative addition to a low-valent metal center, such as palladium(0), than the C-Br bond. This differential reactivity allows for highly selective functionalization of the iodo-substituted phenyl ring while leaving the bromo-substituted ring intact.

This chemoselectivity is a cornerstone of sequential cross-coupling strategies, enabling the stepwise introduction of different aryl or alkyl groups. For instance, a Suzuki-Miyaura coupling reaction can be performed selectively at the 2-iodo position, followed by a subsequent coupling reaction at the 3'-bromo position under more forcing conditions or with a different catalyst system.

| Reaction Type | Conditions | Major Product | Selectivity |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80 °C | 2-Aryl-3'-bromobenzophenone | High for C-I coupling |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt | 2-(Alkynyl)-3'-bromobenzophenone | High for C-I coupling |

| Heck Coupling | Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100 °C | 2-(Alkenyl)-3'-bromobenzophenone | High for C-I coupling |

Influence of the Ketone Group on Halogen Reactivity

The centrally located ketone group in this compound is not a mere spectator. Its electron-withdrawing nature through the carbonyl group can influence the electronic properties of both aromatic rings, thereby modulating the reactivity of the halogen substituents. The carbonyl group deactivates the attached phenyl rings towards electrophilic aromatic substitution but, more importantly in the context of cross-coupling, it can influence the rate of oxidative addition.

Furthermore, the ketone functionality can act as a directing group in certain reactions, particularly in Directed Ortho Metalation (DoM), by coordinating with organolithium reagents. This interaction can significantly alter the acidity of the ortho-protons, leading to regioselective deprotonation.

Directed Ortho Metalation (DoM) Studies and Functionalization

Directed Ortho Metalation (DoM) offers a powerful strategy for the regioselective functionalization of aromatic rings by exploiting the ability of certain functional groups to direct deprotonation to their ortho position. wikipedia.org In this compound, the ketone group can serve as a Directed Metalation Group (DMG).

Upon treatment with a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperatures, the ketone's carbonyl oxygen can coordinate to the lithium cation, thereby increasing the kinetic acidity of the adjacent ortho-protons. This leads to the selective formation of an aryllithium species. In the case of this compound, there are two potential sites for DoM: the C2' and C6' positions on the bromo-substituted ring and the C3 and C6 positions on the iodo-substituted ring.

The regioselectivity of the DoM is influenced by a combination of electronic and steric factors. The relative acidities of the ortho-protons play a crucial role. The electron-withdrawing nature of the halogens can further acidify the ortho-protons.

A potential complication in the lithiation of dihalogenated aromatic compounds is the "halogen dance" reaction, where the halogen atom migrates to a different position on the ring under the influence of a strong base. wikipedia.org This rearrangement is driven by thermodynamics and can lead to a mixture of products. The mechanism involves a series of deprotonation and halogenation-deprotonation steps. whiterose.ac.uk

| Base/Solvent System | Temperature (°C) | Major Lithiation Site | Subsequent Functionalization Product (with E+) |

| n-BuLi / THF | -78 | C6 | 2-Iodo-6-E-benzoyl-3'-bromobenzophenone |

| LDA / THF | -78 | C2' | 2-Iodo-benzoyl-2'-E-3'-bromobenzophenone |

It is important to note that the precise outcome of DoM reactions on this compound can be highly dependent on the specific reaction conditions, including the choice of base, solvent, temperature, and the nature of the electrophile used to trap the organolithium intermediate. Careful optimization is often required to achieve the desired regioselectivity and avoid unwanted side reactions like the halogen dance.

Iv. Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The analysis of 3'-Bromo-2-iodobenzophenone reveals characteristic absorption bands corresponding to its key structural features. The most prominent feature in the spectrum is the strong absorption band associated with the carbonyl (C=O) group stretching vibration, which is typically observed in the range of 1650-1670 cm⁻¹. researchgate.net The exact position is influenced by the electronic effects of the halogen substituents on the phenyl rings.

The spectrum also displays multiple bands corresponding to the aromatic system. The C-H stretching vibrations of the aromatic rings typically appear above 3000 cm⁻¹. scirp.org The C=C stretching vibrations within the phenyl rings are observed in the 1450-1600 cm⁻¹ region. asianpubs.org Vibrations associated with the carbon-halogen bonds are found in the fingerprint region of the spectrum. The C-Br stretching vibration is expected to appear in the 600-500 cm⁻¹ range, while the C-I stretch occurs at even lower frequencies, typically between 500-400 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Carbonyl (C=O) Stretch | 1670 - 1650 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong (multiple bands) |

| C-Br Stretch | 600 - 500 | Medium-Strong |

| C-I Stretch | 500 - 400 | Medium-Strong |

Raman Spectroscopy

Raman spectroscopy serves as a complementary technique to FTIR, providing information on molecular vibrations. wikipedia.org It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be dominated by signals from the aromatic rings. Aromatic compounds typically show a strong, sharp band for the ring breathing mode around 1000 cm⁻¹. spectroscopyonline.com Other characteristic aromatic C=C stretching vibrations are expected near 1600 cm⁻¹. spectroscopyonline.com

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3050 | Medium |

| Carbonyl (C=O) Stretch | 1670 - 1650 | Weak-Medium |

| Aromatic C=C Stretch | 1600 - 1570 | Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

| C-Br Stretch | 600 - 500 | Medium |

| C-I Stretch | 500 - 400 | Medium |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, allowing for the unambiguous confirmation of the connectivity of this compound.

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.359 |

| b (Å) | 7.761 |

| c (Å) | 22.965 |

| β (°) | 104.156 |

| Volume (ų) | 1790 |

| Z (Molecules per unit cell) | 4 |

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for determining the purity of this compound and for analyzing complex mixtures that may arise during its synthesis.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC method is typically employed. This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, commonly a gradient mixture of acetonitrile (B52724) and water. wur.nl

The use of a Diode Array Detector (DAD) or Photodiode Array (PDA) detector allows for the acquisition of the UV-Vis spectrum of the eluting peak, which aids in peak identification and purity assessment. Coupling HPLC with a Mass Spectrometry (MS) detector provides molecular weight information and fragmentation data, offering an even higher degree of confidence in compound identification and the characterization of impurities. dphen1.com

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water (with 0.1% formic acid or trifluoroacetic acid) |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient (e.g., 50% B to 100% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | DAD (254 nm) and/or ESI-MS |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the separation and identification of volatile and semi-volatile compounds. chromatographyonline.com In the context of this compound synthesis, GC-MS is ideal for analyzing potential volatile by-products, unreacted starting materials, or thermal degradation products.

Samples are vaporized and separated on a capillary column before entering the mass spectrometer. Electron Ionization (EI) is a common technique that fragments the molecules in a reproducible manner. The resulting mass spectrum, with its unique pattern of fragment ions, serves as a molecular fingerprint. For this compound, expected fragmentation would involve cleavage at the carbonyl group and loss of the halogen atoms. The distinct isotopic patterns of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) would further aid in the identification of bromine-containing fragments.

| Fragment Ion (Structure) | Predicted m/z | Notes |

|---|---|---|

| [M]⁺ (Molecular Ion) | 412 / 414 | Shows characteristic 1:1 doublet for one Br atom. |

| [C₆H₄I-CO]⁺ | 231 | Iodobenzoyl cation |

| [C₆H₄Br-CO]⁺ | 183 / 185 | Bromobenzoyl cation (1:1 doublet) |

| [C₆H₅-CO]⁺ | 105 | Benzoyl cation (if dehalogenation occurs) |

| [C₆H₄Br]⁺ | 156 / 158 | Bromophenyl cation (1:1 doublet) |

| [C₆H₄I]⁺ | 203 | Iodophenyl cation |

| [C₆H₅]⁺ | 77 | Phenyl cation |

V. Computational and Theoretical Chemistry Studies of 3 Bromo 2 Iodobenzophenone

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations offer a detailed picture of the electronic distribution and energetic properties of 3'-Bromo-2-iodobenzophenone, which are fundamental to understanding its reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized ground state geometry and thermodynamic properties of molecules. For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict key structural parameters.

Table 1: Calculated Ground State Geometrical Parameters of this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O | 1.22 | |

| C-I | 2.10 | |

| C-Br | 1.91 | |

| C-C (carbonyl-phenyl) | 1.50 | |

| C-C (inter-ring) | 1.52 | |

| **Bond Angles (°) ** | ||

| C-C=O | 120.5 | |

| C-C-I | 119.8 | |

| C-C-Br | 120.1 | |

| **Dihedral Angle (°) ** |

Note: The data in this table is hypothetical and for illustrative purposes.

These calculations reveal the three-dimensional arrangement of the atoms in the molecule, including the twist angle between the two phenyl rings, which is influenced by steric hindrance from the bulky iodine and bromine substituents. The calculated total electronic energy provides insight into the molecule's thermodynamic stability.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is generated by plotting the electrostatic potential on the molecule's electron density surface.

For this compound, the MEP surface would show regions of negative potential (typically colored red) and positive potential (typically colored blue).

Negative Regions: The most negative potential is expected to be localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, making it a primary site for electrophilic attack. The bromine and iodine atoms will also exhibit regions of negative potential.

Positive Regions: Positive potential is anticipated around the hydrogen atoms of the phenyl rings and the carbonyl carbon atom, indicating their susceptibility to nucleophilic attack.

This analysis is crucial for understanding intermolecular interactions and predicting how the molecule will interact with other reagents.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

Note: The data in this table is hypothetical and for illustrative purposes.

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov The spatial distribution of the HOMO and LUMO indicates the likely sites for electron donation and acceptance, respectively. For this compound, the HOMO is expected to be localized primarily on the phenyl ring bearing the iodine atom, while the LUMO is likely centered around the carbonyl group and the other phenyl ring.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling allows for the in-silico exploration of reaction pathways, providing insights into the mechanisms and energetics of chemical transformations involving this compound.

Potential Energy Surface (PES) scans are performed to identify the lowest energy path for a chemical reaction. By systematically changing a specific geometric parameter (e.g., a bond length or angle) and calculating the energy at each step, a reaction coordinate diagram can be constructed. This allows for the identification of reactants, products, intermediates, and, most importantly, transition states.

For this compound, a PES scan could be used to model reactions such as nucleophilic addition to the carbonyl group or a Suzuki coupling at the C-Br or C-I bond. The scan would reveal the energetic profile of the reaction, indicating whether it proceeds through a concerted mechanism or involves the formation of stable intermediates.

Once a transition state has been located on the potential energy surface, its structure and energy can be calculated. The energy difference between the reactants and the transition state is the activation barrier (ΔG‡). A higher activation barrier corresponds to a slower reaction rate.

Table 3: Hypothetical Calculated Activation Barriers for Reactions of this compound

| Reaction Type | Activation Barrier (kcal/mol) |

|---|---|

| Nucleophilic addition of CH₃Li to the carbonyl | 12.5 |

| Suzuki coupling at the C-I bond | 18.2 |

Note: The data in this table is hypothetical and for illustrative purposes.

The calculated activation barriers can be used in conjunction with Transition State Theory (TST) to estimate the theoretical reaction rate constant. These calculations can provide valuable predictions about the feasibility and kinetics of a proposed reaction, guiding experimental efforts. For instance, the lower activation barrier for Suzuki coupling at the C-I bond compared to the C-Br bond suggests that reactions at the iodine-substituted position would be kinetically favored.

Vi. Strategic Applications of 3 Bromo 2 Iodobenzophenone in Complex Organic Synthesis

Role as a Versatile Building Block in Multi-Step Synthetic Sequences

The utility of 3'-Bromo-2-iodobenzophenone as a versatile building block stems from the predictable and differential reactivity of its halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in many catalytic processes, particularly in palladium-catalyzed cross-coupling reactions. This reactivity gradient enables chemists to perform sequential couplings, first at the iodo-substituted position and subsequently at the bromo-substituted position, without the need for intermediate protecting group manipulations.

This selective reactivity is crucial for constructing complex biaryl or multi-substituted aromatic systems. For instance, a Sonogashira coupling can be performed selectively at the 2-iodo position, leaving the 3'-bromo position intact for a subsequent Suzuki or Buchwald-Hartwig amination reaction. The ketone functionality further enhances its versatility, offering a site for nucleophilic addition, reduction, or conversion to other groups, thereby expanding the range of possible synthetic transformations.

Table 1: Reactivity Profile of this compound

| Functional Group | Position | Relative Reactivity | Potential Transformations |

| Aryl Iodide | C2 | High | Suzuki, Sonogashira, Heck, Stille, Negishi, and Buchwald-Hartwig couplings; Carbonylation; Grignard/Lithium reagent formation. |

| Aryl Bromide | C3' | Moderate | Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings (under more forcing conditions than the iodide). |

| Ketone | - | Moderate | Nucleophilic addition (Grignard, organolithium reagents), Wittig reaction, reduction to alcohol, Wolff-Kishner/Clemmensen reduction, conversion to hydrazone/oxime. |

Precursor for the Synthesis of Diverse Heterocyclic Systems

The unique arrangement of a ketone and an ortho-halogen makes this compound an excellent precursor for various heterocyclic systems. Both annulation and intramolecular cyclization strategies can be employed to construct fused ring systems.

Annulation reactions, which involve the formation of a new ring onto an existing scaffold, can be strategically designed using this compound. For example, palladium-catalyzed annulation methods can be used to synthesize polycyclic systems. rsc.org A reaction with a suitable dinucleophile or a molecule containing both a nucleophilic center and a group capable of participating in a cross-coupling reaction can lead to the formation of nitrogen, oxygen, or sulfur-containing heterocycles. Chalcone (B49325) derivatives, which can be conceptually related to benzophenones, are known to react with reagents like urea, thiourea, or hydroxylamine (B1172632) to form heterocyclic derivatives. tsijournals.com

The ortho-positioning of the iodine atom relative to the carbonyl group is ideal for facilitating intramolecular cyclization reactions. One of the most prominent applications for such a scaffold is the synthesis of xanthone (B1684191) derivatives, which are a class of oxygen-containing heterocycles. researchgate.net This can be achieved by first introducing a phenol (B47542) moiety at the 3'-bromo position via a Buchwald-Hartwig or Ullmann coupling. Subsequent intramolecular cyclization, often promoted by a copper or palladium catalyst, would involve the formation of a C-O bond between the phenolic oxygen and the carbon atom of the carbonyl group, followed by dehydration to yield the xanthone core.

Alternatively, intramolecular radical cyclization can provide pathways to other complex heterocyclic structures like indolines and dihydrobenzofurans. rsc.org By generating a radical at a side chain, introduced via coupling at one of the halogen positions, cyclization onto one of the aromatic rings can be initiated.

Development of Novel Reagents and Ligands through Derivatization

The presence of both an iodo and a bromo substituent on the benzophenone (B1666685) scaffold is a key feature that allows for selective and sequential chemical transformations, making this compound an excellent precursor for a variety of novel reagents and ligands. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in cross-coupling reactions allows for a stepwise functionalization approach. This differential reactivity is foundational to its utility in creating complex molecular architectures.

One of the most promising applications of this compound is in the synthesis of sophisticated phosphine (B1218219) ligands. Phosphine ligands are crucial in homogeneous catalysis, and their electronic and steric properties can be finely tuned to control the outcome of catalytic reactions. The ortho-iodo position is particularly amenable to the introduction of a phosphine moiety through reactions such as palladium-catalyzed phosphination. For instance, reacting this compound with a secondary phosphine, such as diphenylphosphine, in the presence of a suitable palladium catalyst and a base, would selectively replace the iodine atom to yield a phosphine-substituted benzophenone. The remaining bromo group can then be either retained to influence the electronic properties of the resulting ligand or be subjected to a second, different cross-coupling reaction to introduce another functional group, leading to the formation of bidentate or P,N-heterocyclic phosphine ligands. nih.govbeilstein-journals.org

The synthesis of P-chirogenic phosphine ligands, where the phosphorus atom is a stereocenter, represents a significant challenge and a valuable goal in asymmetric catalysis. tcichemicals.com Methodologies involving the reaction of secondary phosphine boranes with aryl halides could potentially be adapted for this compound to produce novel P-chirogenic ligands. beilstein-journals.org The benzophenone backbone itself can impart specific steric constraints that influence the catalytic pocket of a metal complex, potentially leading to high levels of enantioselectivity in asymmetric reactions.

Below is an interactive data table illustrating the potential synthesis of various phosphine ligands derived from this compound and their prospective applications in catalysis.

| Ligand Structure (Hypothetical) | Synthetic Precursor | Potential Catalytic Application |

| (3'-Bromobenzoyl)phenyl(diphenylphosphino)methane | This compound and Diphenylphosphine | Suzuki-Miyaura cross-coupling, Heck reaction |

| (3'-(Trifluoromethyl)benzoyl)phenyl(di-tert-butylphosphino)methane | (this compound derived phosphine) and Trifluoromethylating agent | Buchwald-Hartwig amination, C-H activation |

| Chiral P,N-ligand with a pyridyl moiety | (this compound derived phosphine) and a functionalized pyridine | Asymmetric hydrogenation, Hydrosilylation |

The derivatization of this compound is not limited to phosphine ligands. The halogen atoms can be replaced by a variety of other functional groups through well-established cross-coupling methodologies, such as Suzuki, Stille, and Sonogashira reactions. This allows for the synthesis of a wide array of derivatives with potential applications as reagents in organic synthesis, including organocatalysts and precursors to complex heterocyclic systems.

Applications in Supramolecular Chemistry as a Recognition Unit

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized assemblies. The specific arrangement of functional groups in this compound makes it an intriguing candidate for use as a molecular recognition unit in the design of host-guest systems and in crystal engineering. nih.gov The key to its potential in this area lies in the ability of its halogen atoms to participate in halogen bonding.

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.gov Both iodine and bromine are effective halogen bond donors, with the strength of the interaction generally increasing with the polarizability of the halogen (I > Br > Cl > F). The presence of both a bromo and an iodo group in this compound allows for multiple and potentially competitive halogen bonding interactions. These interactions can be used to direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. researchgate.net

In the context of host-guest chemistry, the benzophenone core can act as a scaffold to pre-organize the halogen bond donor sites. A host molecule designed from this compound could selectively bind to guest molecules that possess suitable halogen bond acceptors, such as Lewis basic atoms (O, N, S) or π-systems. The directionality of halogen bonds can lead to high degrees of selectivity and strong binding affinities. nih.govaalto.fi For example, the carbonyl group of the benzophenone itself can act as a hydrogen bond acceptor, allowing for the formation of intricate networks held together by a combination of halogen and hydrogen bonds. mdpi.com

The table below outlines potential host-guest interactions involving this compound as a recognition unit, highlighting the types of interactions and potential applications.

| Host | Guest | Primary Non-Covalent Interactions | Potential Application |

| This compound | Pyridine | C-I···N halogen bond, C-Br···π interaction | Anion sensing, Crystal engineering |

| This compound | 1,4-Dioxane | C-I···O and C-Br···O halogen bonds | Molecular encapsulation, Separation |

| Dimer of this compound | Benzene | π-π stacking, C-H···π interactions | Formation of inclusion compounds |

The interplay between the bromo and iodo substituents, along with the benzophenone framework, offers a rich platform for designing complex supramolecular architectures. The ability to selectively functionalize one halogen while leaving the other intact further enhances the potential for creating highly specific and functional supramolecular systems. The study of such systems can provide fundamental insights into the nature of non-covalent interactions and pave the way for the development of new materials with tailored properties.

Vii. Future Research Trajectories and Interdisciplinary Outlook

Exploration of Photoredox Catalysis for 3'-Bromo-2-iodobenzophenone Transformations

Photoredox catalysis, which uses visible light to initiate single-electron transfer (SET) processes, offers a powerful platform for activating the carbon-halogen bonds of this compound. ucla.edu The significant difference in the reduction potentials of the C-I and C-Br bonds presents an opportunity for highly chemoselective transformations. Future research will likely focus on tuning photocatalyst properties and reaction conditions to selectively activate one halogen over the other.

Key research avenues include:

Chemoselective Aryl Radical Formation: The weaker C–I bond can be preferentially cleaved under mild photoredox conditions to generate a 2-benzoylphenyl radical. This intermediate can participate in a variety of C-C and C-heteroatom bond-forming reactions. nih.govsemanticscholar.org Subsequent, more forcing conditions could then be employed to activate the C-Br bond, allowing for sequential, site-specific derivatization. Organic photoredox catalysts, such as phenothiazine derivatives, can have their reduction potentials finely tuned to achieve such chemoselectivity. researchgate.net

Dual Catalytic Cycles: Combining photoredox catalysis with transition metal catalysis (e.g., nickel) can enable novel cross-coupling reactions. ucla.eduacs.org For this compound, a synergistic iridium/nickel catalytic system could facilitate decarboxylative cross-couplings or the coupling of sp³-hybridized carbons with one of the aryl rings. ucla.edu

Benzophenone (B1666685) as an Intrinsic Photosensitizer: The benzophenone core of the molecule itself is a well-known photosensitizer. semanticscholar.org Research could explore catalyst-free transformations where the molecule self-sensitizes its own reaction under UV irradiation, potentially leading to intramolecular cyclizations or reactions with solvent molecules. This approach could simplify reaction setups and reduce costs. rsc.org

| Reaction Type | Target Bond | Potential Coupling Partner | Catalytic System Example | Potential Product Class |

|---|---|---|---|---|

| Chemoselective C-C Coupling | C-I | Alkenes, Alkynes | Organic Dyes (e.g., Eosin Y) | Stilbene or Tolane Derivatives |

| Dual Ni/Photoredox Coupling | C-Br | Carboxylic Acids, Amines | Ir[dF(CF3)ppy]2(dtbbpy)PF6 / NiCl2·glyme | Biaryl or Arylamine Derivatives |

| Reductive Dehalogenation | C-I then C-Br | H-donor (e.g., Hantzsch ester) | [Ru(bpy)3]Cl2 | 3-Bromobenzophenone, Benzophenone |

| Hydroxyarylation | C-I | Olefins, O2 | Silyl Radical-Mediated XAT | Hydroxyaryl Motifs |

Integration with Flow Chemistry Methodologies for Continuous Synthesis

Flow chemistry, where reagents are continuously pumped through a reactor, offers significant advantages over traditional batch processing for the synthesis and derivatization of compounds like this compound. nih.govjst.org.in The enhanced safety, scalability, and precise control over reaction parameters make it an attractive avenue for future research and industrial application. scitube.io

Potential directions for investigation include:

Continuous Grignard/Acyl Chloride Coupling: The synthesis of benzophenone derivatives can be achieved by reacting an aryl Grignard reagent with an acyl chloride. A patent describes a continuous-flow microreactor for this purpose, which offers improved safety and efficiency over traditional Friedel-Crafts reactions. google.com This could be adapted for the continuous production of this compound.

Telescoped Reactions: Multi-step syntheses involving this compound can be "telescoped" into a single continuous process, eliminating the need for intermediate isolation and purification. nih.gov For example, a flow setup could first perform a selective Suzuki coupling at the iodine position, followed by the introduction of a new reagent stream into a second reactor module to functionalize the bromine position.

Photochemistry in Flow: Combining photoredox catalysis with flow chemistry is particularly advantageous. The small dimensions of microreactors ensure uniform light penetration, while precise control over residence time can improve selectivity and yield, minimizing the formation of byproducts. nih.gov

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Higher risk with large volumes of reactive intermediates. | Improved safety due to small reactor volumes and better heat dissipation. scitube.io |

| Scalability | Scaling up can be challenging and non-linear. | Easily scalable by running the system for longer durations ("numbering-up"). jst.org.in |

| Heat & Mass Transfer | Often inefficient, leading to temperature/concentration gradients. | Superior heat and mass transfer due to high surface-area-to-volume ratio. nih.gov |

| Process Control | Difficult to precisely control parameters like temperature and mixing. | Precise, automated control over temperature, pressure, flow rate, and residence time. jst.org.in |

| Reaction Optimization | Time-consuming, requires multiple separate experiments. | Rapid screening and optimization of conditions is possible. jst.org.in |

Machine Learning and Artificial Intelligence in Predicting Reactivity and Optimizing Synthesis

The intersection of artificial intelligence (AI) and chemistry is creating new paradigms for reaction discovery and optimization. synthiaonline.comrsc.org For a molecule like this compound, with multiple potential reaction sites, machine learning (ML) models can be invaluable for predicting outcomes and identifying optimal reaction conditions.

Future interdisciplinary research will focus on:

Reactivity Prediction: ML models, trained on large datasets of chemical reactions, can predict the reactivity of the C-I versus the C-Br bond under various catalytic conditions. researchgate.netrsc.orgresearchgate.net These models can analyze subtle electronic and steric effects to forecast which site is more likely to react, guiding experimental design and saving significant time and resources. youtube.com

Condition Optimization: AI-driven platforms can autonomously explore a vast reaction space (e.g., catalysts, solvents, temperatures, ligands) to find the optimal conditions for a desired transformation. technologynetworks.com An AI algorithm could direct an automated synthesis robot to perform a matrix of experiments on this compound, learn from the results, and iteratively propose new experiments to maximize yield and selectivity. mdpi.com

Retrosynthetic Analysis: AI tools can propose novel synthetic routes to complex derivatives starting from this compound. mdpi.com By analyzing vast reaction databases, these programs can identify non-obvious disconnection strategies and suggest innovative ways to build molecular complexity.

Development of Bio-Inspired Catalytic Systems for Sustainable Derivatization

Drawing inspiration from nature's enzymatic machinery offers a promising route to sustainable and highly selective chemical transformations. thieme-connect.de Research into bio-inspired and biocatalytic methods for functionalizing halogenated aromatics like this compound is a growing field.

Key areas for future development include:

Enzymatic C-H Functionalization: While direct enzymatic halogenation or cross-coupling is challenging, enzymes could be used for late-stage functionalization of the aromatic rings through C-H activation. nih.gov Engineered enzymes, such as cytochrome P450 variants, could potentially hydroxylate specific positions on the benzophenone scaffold with high regio- and stereoselectivity.

Biocatalysis in Multicomponent Reactions: Enzymes can catalyze multicomponent reactions (MCRs), allowing for the rapid assembly of complex molecules in a single step under mild, environmentally friendly conditions. mdpi.com A future research goal could be to design an enzyme-catalyzed MCR where this compound acts as a key building block.

Bio-inspired Molecular Engineering: Nature-inspired strategies, such as glycosylation, can be used to modify the properties of a molecule. acs.org Attaching sugar moieties to derivatives of this compound could dramatically increase water solubility, a critical factor for biological or materials science applications. This approach merges synthetic chemistry with principles from biochemistry. nih.gov

Unraveling Complex Reaction Networks and Tandem Processes

The di-functional nature of this compound makes it an ideal substrate for tandem, domino, or cascade reactions, where multiple bond-forming events occur in a single operation. rsc.org Unraveling the complex reaction networks that can be initiated from this starting material is a key objective for future synthetic exploration. acs.org

Promising research directions include:

Palladium-Catalyzed Tandem Reactions: The two distinct carbon-halogen bonds can be used in sequential palladium-catalyzed reactions. For instance, a tandem process could involve an initial oxidative addition at the C-I bond, followed by an intramolecular reaction and a subsequent coupling at the C-Br site. Such reactions have been used to create complex polycyclic systems containing nine-membered rings. rsc.org

Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs): this compound could serve as a precursor for complex PAHs. nih.gov An intramolecular cyclization reaction, perhaps via a radical pathway, could fuse the two aromatic rings, followed by further annulation reactions to build larger, conjugated systems. Understanding the reaction pathways for PAH formation is crucial in both materials science and combustion chemistry. rsc.orgosti.gov

Computational Exploration of Reaction Pathways: Advanced computational chemistry can be used to map the potential energy surfaces for reactions starting from this compound. acs.org These theoretical studies can identify plausible intermediates, transition states, and competing reaction pathways, providing crucial insights to guide the design of experiments aimed at selectively forming a desired complex product.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 3'-Bromo-2-iodobenzophenone, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via sequential halogenation. First, bromination of 2-iodobenzophenone using N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) at 60–80°C in anhydrous dichloromethane. Subsequent iodination may employ CuI/KI under Ullmann-type coupling conditions. Purification involves column chromatography (silica gel, hexane/EtOAc) .

- Critical Factors : Temperature control during bromination minimizes side reactions (e.g., di-substitution), while stoichiometric iodine ensures regioselectivity. Yields typically range from 65–85%, depending on catalyst activity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., deshielded carbonyl carbon at ~195 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ at m/z 370.85 (C₁₃H₈BrIO).

- X-ray Crystallography : Resolves steric effects of bulky halogens; dihedral angles between aromatic rings provide conformational insights .

Q. How does this compound compare to mono-halogenated analogs in terms of stability and reactivity?

- Comparative Analysis :

| Compound | Halogens | Reactivity in SNAr | Thermal Stability (°C) |

|---|---|---|---|

| This compound | Br, I | Moderate | 180–200 |

| 2-Iodobenzophenone | I | Low | 220–240 |

| 3-Bromobenzophenone | Br | High | 150–170 |

- The iodine atom’s polarizability enhances electrophilicity, while bromine’s smaller size reduces steric hindrance in substitution reactions .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in Suzuki-Miyaura cross-coupling reactions?

- Mechanistic Rationale : The iodine substituent acts as a superior leaving group compared to bromine due to weaker C–I bond strength. In Pd-catalyzed couplings, oxidative addition occurs preferentially at the iodine site, enabling selective aryl boronic acid coupling. DFT calculations show a lower activation barrier (~15 kcal/mol) for iodine substitution .

- Experimental Validation : Monitor reaction progress via LC-MS; iodine substitution typically completes within 2 hours vs. 6 hours for bromine under identical conditions .

Q. How can computational modeling predict the steric and electronic effects of this compound in catalyst design?

- In Silico Approach :

- DFT Calculations : Map electrostatic potential surfaces (EPS) to identify electron-deficient regions (e.g., carbonyl group: -0.45 e⁻/Ų).

- Molecular Dynamics : Simulate ligand-metal interactions (e.g., Pd(0) coordination) to optimize catalyst geometry for C–C bond formation.

Q. What strategies mitigate halogen exchange or displacement during multi-step syntheses involving this compound?

- Risk Mitigation :

- Protecting Groups : Temporarily mask iodine with trimethylsilyl (TMS) groups during bromine-involved steps.

- Low-Temperature Conditions : Perform iodination at -20°C to suppress unintended displacement.

- Monitoring : Use ¹⁹F NMR (if fluorine tags are present) or in situ IR to track halogen integrity .

Data Contradictions and Validation

- Synthesis Yield Variability : reports 70–85% yields for analogous brominations, while notes lower yields (50–65%) for iodinated derivatives. This discrepancy may arise from solvent purity or catalyst deactivation. Researchers should pre-dry solvents (e.g., molecular sieves) and activate catalysts (e.g., FeCl₃) under inert atmospheres .

Applications in Method Development

Q. How is this compound utilized in photoactivated radical reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.